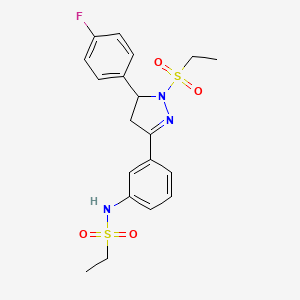
N-(3-(1-(ethylsulfonyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-(1-(ethylsulfonyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide is a useful research compound. Its molecular formula is C19H22FN3O4S2 and its molecular weight is 439.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(3-(1-(ethylsulfonyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a distinctive molecular structure characterized by the presence of:
- Ethylsulfonyl group : Enhances solubility and bioavailability.
- Fluorophenyl group : May influence pharmacological properties.
- Pyrazole ring : Known for its diverse biological activities.
The molecular formula is C19H23N3O4S2 with a molecular weight of approximately 439.52 g/mol .
This compound exerts its effects primarily through interactions with specific molecular targets within cells. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and survival, potentially leading to reduced tumor growth.
- Receptor Binding : The sulfonamide group can form hydrogen bonds with amino acid residues in target proteins, influencing their activity .
Biological Activity
Research indicates that this compound exhibits significant biological activity, especially in cancer models:
- Antitumor Activity : Studies have shown that this compound can modulate growth and proliferation in various cancer cell lines. For instance, it has been tested against leukemia and solid tumors, demonstrating cytotoxic effects .
Table 1: Summary of Biological Activities
Case Studies
Several studies have highlighted the effectiveness of this compound in preclinical models:
- Leukemia Models : In vitro studies revealed that the compound induced apoptosis in MLL-fusion leukemia cell lines with IC50 values ranging from 15 to 192 nM depending on the specific cell line tested. This suggests a potent antitumor effect .
- Solid Tumors : Additional research demonstrated its ability to inhibit tumor growth in xenograft models, further supporting its potential as an anticancer agent .
Comparative Analysis with Similar Compounds
This compound shares structural similarities with other compounds that exhibit antitumor properties. A comparative analysis is provided below:
Table 2: Comparison with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(3-(1-(4-trifluoromethyl)phenyl)-1H-pyrazol-4-yl)phenyl)ethanesulfonamide | Trifluoromethyl group | Antitumor activity |
| N,N-dimethyl-N'-(3-(1-(4-chlorophenyl)-1H-pyrazol-4-yl)phenyl)ethanesulfonamide | Dimethyl substitution | Similar pharmacological effects |
| N-[4-chlorobenzyl]-N-[3-(1-(4-fluorophenyl)-1H-pyrazol-4-yl)phenyl]ethanesulfonamide | Chlorobenzene substitution | Explored for anticancer properties |
Propriétés
IUPAC Name |
N-[3-[2-ethylsulfonyl-3-(4-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O4S2/c1-3-28(24,25)22-17-7-5-6-15(12-17)18-13-19(14-8-10-16(20)11-9-14)23(21-18)29(26,27)4-2/h5-12,19,22H,3-4,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAIZLDQKLCYCEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC=CC(=C1)C2=NN(C(C2)C3=CC=C(C=C3)F)S(=O)(=O)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














